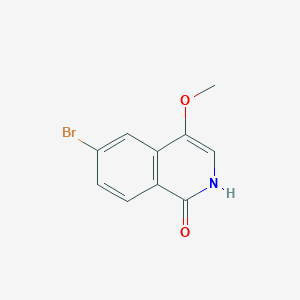

6-bromo-4-methoxyisoquinolin-1(2H)-one

Vue d'ensemble

Description

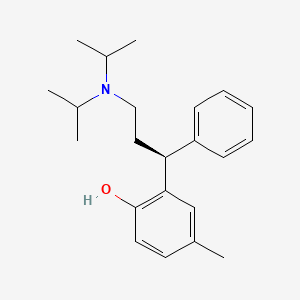

6-bromo-4-methoxyisoquinolin-1(2H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a bromine atom and a methoxy group. This compound belongs to the family of isoquinolin-1(2H)-ones, which are known for their diverse biological activities. In

Applications De Recherche Scientifique

Inhibitors of Steroid 5alpha Reductases

6-Bromo-4-methoxyisoquinolin-1(2H)-one has been studied for its potential as an inhibitor of steroid 5alpha reductases. Research indicates that compounds related to 6-bromo-4-methoxyisoquinolin-1(2H)-one exhibit inhibitory activity against steroid 5alpha reductases, which are enzymes involved in steroid metabolism. The activity and selectivity of these inhibitors depend on the specific features of the heterocycle and the size of the substituent (Baston, Palusczak, & Hartmann, 2000).

Synthesis and Structural Studies

6-Bromo-4-methoxyisoquinolin-1(2H)-one has been utilized in various synthesis processes. For example, it has been used in the synthesis of 8-bromoisoquinolines and in studying the crystal structure of secondary amine-borane complexes (Armengol, Helliwell, & Joule, 2000). Additionally, it serves as a precursor for the synthesis of 4-substituted 1(2H)-isoquinolinones via electrophilic trapping of lithiated precursors (Sercel, Sanchez, & Hollis Showalter, 2007).

Application in Antitumor Activity

Compounds structurally related to 6-bromo-4-methoxyisoquinolin-1(2H)-one have been synthesized and evaluated for their cytotoxic activity. These compounds, including derivatives with amino-, alkylamino, and halogen groups, have shown moderate to high potency against various human tumor cell lines, indicating their potential in antitumor applications (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Synthesis of Drug Intermediates

6-Bromo-4-methoxyisoquinolin-1(2H)-one is also significant in the synthesis of key drug intermediates. It has been utilized in a telescoping process to improve the efficiency of synthesizing certain drug intermediates, contributing to quicker supply and higher yields in pharmaceutical research (Nishimura & Saitoh, 2016).

Propriétés

IUPAC Name |

6-bromo-4-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-5-12-10(13)7-3-2-6(11)4-8(7)9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTUQYGZVVHFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-4-methoxyisoquinolin-1(2H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

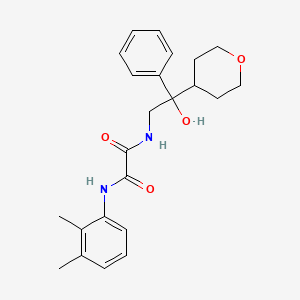

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

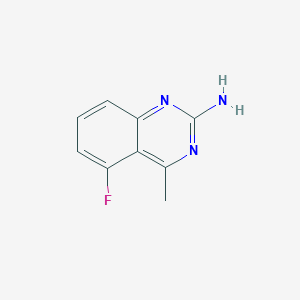

![3-Bromo-2,4-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2896897.png)

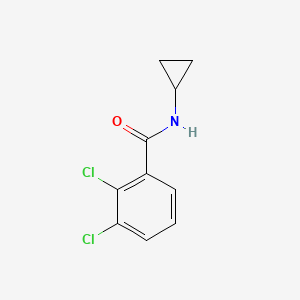

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2896901.png)